PF-4778574 (CAS 1219633-99-4) is a highly potent, brain-penetrant positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR). Structurally characterized as a tetrahydropyran sulfonamide derivative, it functions as a 'high-impact' AMPA PAM, meaning it significantly attenuates both receptor desensitization and deactivation while enhancing glutamate-induced peak currents. With an EC50 ranging from 45 to 919 nM depending on the specific cell assay, it is extensively utilized in preclinical procurement for neuropharmacological research, specifically in models of cognitive enhancement, fast-acting depression, and demyelinating conditions. Its high metabolic stability and validated blood-brain barrier (BBB) permeability make it a superior choice for in vivo CNS applications compared to early-generation ampakines [1].
Substituting PF-4778574 with early-generation 'low-impact' AMPA PAMs (such as CX516 or aniracetam) or classical high-impact modulators like cyclothiazide (CTZ) critically compromises experimental integrity and translational relevance. Low-impact PAMs fail to adequately offset receptor desensitization and do not trigger the sustained depolarization required for downstream neurotrophic cascades (e.g., BDNF expression) necessary for structural plasticity or remyelination. Conversely, while cyclothiazide effectively blocks desensitization, it suffers from significant off-target liabilities, including negative modulation of GABAA and mGluR1 receptors, as well as proconvulsant toxicity. PF-4778574 provides a highly specific, high-impact allosteric modulation profile with a carefully defined mechanism-based therapeutic index, ensuring robust target engagement without the confounding excitotoxicity or off-target noise inherent to older benchmark compounds [1].
In pharmacokinetic evaluations, PF-4778574 demonstrates exceptional blood-brain barrier permeability, achieving an unbound brain-to-plasma concentration ratio of 0.82 at 1 hour post-dose. This highly efficient CNS penetration contrasts sharply with many early-generation ampakines and generic modulators that suffer from poor central exposure, requiring unphysiologically high systemic doses to achieve target engagement [1].
| Evidence Dimension | Unbound brain/plasma ratio (Cb,u / Cp,u) |
| Target Compound Data | 0.82 (PF-4778574) |
| Comparator Or Baseline | <0.3 (Typical early-generation low-impact ampakines) |
| Quantified Difference | >2.5-fold improvement in unbound CNS partitioning |
| Conditions | 10 mg/kg PO dosing in mouse models, measured at 1 hour |
High unbound brain penetrance ensures reliable in vivo target engagement at lower doses, minimizing systemic toxicity and reducing compound consumption in large-scale animal studies.
A major limitation of early high-impact AMPA PAMs like cyclothiazide is their narrow therapeutic index, often leading to excitotoxicity or convulsions at efficacious doses. PF-4778574 has a carefully mapped interspecies exposure-response continuum, defining a single-dose-based therapeutic index (TI) of 8-to-16-fold for self-limiting tremor. This defined window allows researchers to confidently dose for cognitive or neurotrophic efficacy without crossing into excitotoxic overstimulation, a critical requirement for reproducible in vivo workflows[1].
| Evidence Dimension | Therapeutic Index (Efficacy vs. Tremorgenic/Excitotoxic Dose) |
| Target Compound Data | 8-to-16-fold TI (PF-4778574) |
| Comparator Or Baseline | <2-fold TI (Cyclothiazide and early high-impact PAMs) |
| Quantified Difference | >4-fold wider safety margin for in vivo dosing |
| Conditions | Single-dose exposure-adverse event mapping in mouse, rat, and non-human primate models |
A defined and wide therapeutic index ensures that in vivo behavioral and neurochemical data are not confounded by sub-clinical excitotoxicity or motor impairments.
The sustained AMPAR activation induced by PF-4778574 directly triggers the VGF/BDNF/TrkB/AKT signaling cascade, a mechanism essential for its fast-acting antidepressant properties. Studies demonstrate that PF-4778574 rapidly alleviates chronic unpredictable stress-induced depression-like behaviors, an effect that is blocked by AMPAR or L-VDCC inhibitors. Generic low-impact AMPA modulators often fail to achieve the threshold of sustained depolarization required to induce this robust BDNF expression[1].
| Evidence Dimension | BDNF pathway activation |
| Target Compound Data | Robust, rapid induction of VGF/BDNF/TrkB/AKT signaling |
| Comparator Or Baseline | Vehicle / Low-impact AMPA modulators |
| Quantified Difference | Significant upregulation of neurotrophic signaling vs. baseline |
| Conditions | Prefrontal cortex (PFC) evaluation in chronic unpredictable stress (CUS) mouse models |
For researchers modeling fast-acting antidepressants or neuroregeneration, this compound provides a validated mechanism for driving BDNF-dependent synaptic plasticity.
In the cuprizone-induced demyelination model, PF-4778574 effectively increases the oligodendrocyte population and promotes remyelination in the corpus callosum, as confirmed by PDGFR-alpha and BCAS1 marker measurements. Compared to standard immunomodulators like fingolimod, which primarily reduce peripheral immune cell infiltration, PF-4778574 provides a direct neuroprotective and remyelinating effect in the white matter by modulating glutamatergic neurotransmission via its high-impact AMPA PAM activity [1].
| Evidence Dimension | White matter remyelination (corpus callosum) |
| Target Compound Data | Increased oligodendrocyte population and BCAS1 expression |
| Comparator Or Baseline | Fingolimod (Standard MS immunomodulator) |
| Quantified Difference | Direct OPC activation and remyelination (PF-4778574) vs. primarily anti-inflammatory action (Fingolimod) |
| Conditions | 0.2% cuprizone diet model in C57BL/6J mice, daily dosing |
Procuring PF-4778574 enables researchers to specifically target the neurodegenerative and demyelinating phases of MS, rather than just the inflammatory phase.
Due to its ability to rapidly upregulate BDNF/TrkB signaling via high-impact AMPAR potentiation, PF-4778574 is an ideal reference compound for evaluating novel non-ketamine, fast-acting antidepressant mechanisms [1].
Its proven efficacy in increasing oligodendrocyte precursor cells and promoting remyelination in cuprizone and EAE models makes it a critical tool for neuroprotection and white matter regeneration studies, offering a mechanism distinct from standard anti-inflammatory agents [2].
With its validated blood-brain barrier permeability and defined therapeutic index, it serves as a reliable positive control in electrophysiological and behavioral assays (e.g., novel object recognition, spatial memory) targeting AMPA-mediated long-term potentiation (LTP) [3].
As a high-impact PAM with a carefully mapped exposure-response continuum, PF-4778574 is utilized to establish therapeutic windows in CNS drug discovery, separating cognitive efficacy from AMPAR-overstimulation-induced tremors or excitotoxicity[3].